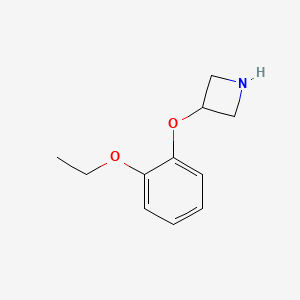

3-(2-Ethoxyphenoxy)azetidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-ethoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-6-11(10)14-9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWADUXSAJCDZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azetidine and Its Derivatives

Foundational Principles of Azetidine (B1206935) Ring Formation in Organic Synthesis

The construction of the azetidine ring is a complex process governed by thermodynamic and kinetic factors. Understanding these principles is crucial for the rational design of efficient synthetic routes.

The synthesis of four-membered rings like azetidine is often hampered by thermodynamically unfavorable transition states. The primary challenges stem from:

Angle Strain: The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane-like structure, the bond angles are forced to be 90°, leading to significant angle strain. The azetidine ring is not perfectly planar, which helps to alleviate some of this strain, but it remains a considerable energetic barrier.

Entropic Factors: The formation of a ring from an open-chain precursor involves a significant loss of conformational freedom, which is entropically unfavorable. This is particularly pronounced in the formation of small rings where the restriction of bond rotations is more severe.

These factors contribute to a high activation energy for the cyclization reaction, making the formation of the azetidine ring a kinetically and thermodynamically challenging process researchgate.net. The inherent ring strain in azetidines is estimated to be approximately 25.4 kcal/mol, which is a significant driving force for ring-opening reactions, further complicating their synthesis and handling rsc.org.

Despite the inherent difficulties, several strategies have been developed to overcome the challenges of ring strain and achieve high yields in azetidine synthesis:

Preorganization of Substrates: The use of rigid templates or cyclic precursors can preorganize the reacting functional groups into a conformation that is conducive to cyclization. This minimizes the entropic penalty and can lower the activation energy of the ring-forming step.

Thorpe-Ingold Effect: The introduction of gem-disubstitution at a carbon atom in the acyclic precursor can favor the cyclized product. The steric bulk of the substituents can bias the conformation of the molecule towards the cyclic form, thereby accelerating the rate of cyclization.

Use of High-Energy Intermediates: Employing highly reactive intermediates can provide the necessary driving force to overcome the activation barrier for ring formation. For example, the use of strained precursors like azabicyclobutanes, which readily undergo ring-opening reactions, can be a viable route to functionalized azetidines nih.gov.

Catalysis: The use of transition metal catalysts or Lewis acids can facilitate the cyclization reaction by activating the substrates and lowering the energy of the transition state rsc.orgfrontiersin.org. For instance, lanthanoid (III) trifluoromethanesulfonate (Ln(OTf)₃) has been shown to be an excellent catalyst for the regioselective nucleophilic ring opening of epoxides to form azetidines frontiersin.org.

Photochemical Methods: Photocycloaddition reactions, such as the aza Paternò-Büchi reaction, utilize light energy to promote the [2+2] cycloaddition of an imine and an alkene, providing a direct route to the azetidine ring nih.gov. This approach bypasses the energetic constraints of traditional thermal methods nih.gov.

By employing these strategies, chemists can effectively mitigate the challenges associated with ring strain and synthesize a wide variety of functionalized azetidines in good to excellent yields.

Established Chemical Synthesis Routes for Azetidine Derivatives

Several well-established methods are routinely used for the synthesis of the azetidine ring. These methods primarily focus on the formation of a carbon-nitrogen bond to close the four-membered ring.

The most common approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis frontiersin.org. This method involves the cyclization of a γ-amino halide or a related substrate where a nitrogen atom acts as the nucleophile and displaces a leaving group at the γ-position.

The success of this reaction is highly dependent on the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions. Common leaving groups include halides (I, Br, Cl) and sulfonate esters (tosylates, mesylates). The reaction is typically carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

| Precursor Type | Leaving Group | Base | General Yields | Ref. |

| γ-Haloamine | I, Br, Cl | K₂CO₃, NaH | Moderate to High | frontiersin.org |

| γ-Amino Tosylate | OTs | Et₃N, DBU | High | rsc.org |

| γ-Amino Mesylate | OMs | K₂CO₃ | High | frontiersin.org |

Table 1: Examples of Intramolecular SN2 Reactions for Azetidine Synthesis

Challenges associated with this method include competing elimination reactions and the potential for intermolecular polymerization. However, by carefully selecting the substrate and optimizing the reaction conditions, these side reactions can often be minimized.

The reductive cyclization of imines provides an alternative and efficient route to azetidine derivatives. This strategy typically involves the formation of an imine from a β-haloamine or a related precursor, followed by an in-situ reduction and cyclization.

One common approach involves the reaction of a β-haloalkylamine with an aldehyde or ketone to form an intermediate imine. The subsequent reduction of the imine, often with a hydride reducing agent, leads to the formation of the corresponding amine, which then undergoes intramolecular cyclization to afford the azetidine ring.

Another variation is the reductive cyclization of β-haloalkylimines, where the imine is pre-formed and then subjected to reduction and cyclization in a separate step magtech.com.cn. This method allows for greater control over the reaction and can be advantageous for the synthesis of more complex azetidine derivatives.

| Imine Precursor | Reducing Agent | Key Features | Ref. |

| β-Haloalkylimine | NaBH₄, LiAlH₄ | One-pot or two-step process | magtech.com.cn |

| Imine from β-haloamine | NaCNBH₃ | In-situ formation and cyclization | rsc.org |

Table 2: Reductive Cyclization Strategies for Azetidine Synthesis

The reductive cyclization of imines is a versatile method that complements the intramolecular SN2 approach, offering a valuable tool for the synthesis of a diverse range of azetidine derivatives.

Cyclization Strategies for Azetidine Ring Closure

Selenium-Induced Cyclization of Homoallylamine Derivatives

Selenium-induced cyclization, or selenocyclization, is a powerful method for the synthesis of nitrogen-containing heterocycles. This electrophilic cyclization is initiated by the reaction of an electrophilic selenium species with a double or triple bond. The resulting episelenonium ion intermediate is then trapped intramolecularly by a nucleophile, such as an amine.

In the context of azetidine synthesis, this methodology would typically involve a homoallylamine derivative. The nitrogen atom acts as the internal nucleophile, attacking the intermediate formed after the addition of the selenium electrophile to the alkene. This process leads to the formation of a four-membered ring. The reaction's success and regioselectivity (i.e., the formation of the azetidine ring over other possibilities) depend on the substrate's geometry and the reaction conditions. The resulting selanyl-substituted azetidine can then undergo further transformations, such as deselenylation, to afford the final product.

While this method has been effectively used for creating five- and six-membered rings, its application for the synthesis of the more strained four-membered azetidine ring is less common. However, the principles of electrophile-induced cyclization remain a viable strategy for accessing functionalized azetidines.

Intramolecular Mitsunobu Cyclization in Azetidine Core Construction

The Mitsunobu reaction is a versatile and reliable method for the dehydrative cyclization of amino alcohols to form heterocyclic rings, including azetidines. rsc.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

The key step in this process is the conversion of a γ-amino alcohol into a suitable precursor for intramolecular cyclization. The reaction proceeds through the activation of the hydroxyl group by the Mitsunobu reagents, which facilitates an intramolecular SN2 reaction by the nitrogen atom to close the four-membered ring. rsc.org This methodology is particularly useful as it often proceeds with high stereospecificity, leading to the inversion of configuration at the carbon bearing the hydroxyl group.

This strategy has been successfully employed in the synthesis of highly functionalized azetidine precursors, which are valuable intermediates for the synthesis of natural products and other biologically active molecules. rsc.org The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

| Reactant | Reagents | Product | Yield | Reference |

| Ester 10 | PPh3/DIAD | Azetidine core 16 | 75% | rsc.org |

| Protected alcohol 6 | Mitsunobu reagents | Ns amide 7 | 69% | nih.gov |

| Trihydroxy phenol 104 | DEAD, Et3N.HCl | Morphinan 105 | 52% | nih.gov |

Ring Contraction Methodologies

A robust and scalable method for the synthesis of α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This one-pot nucleophilic addition-ring contraction process is a powerful tool for generating functionalized azetidine derivatives. organic-chemistry.org

The synthesis begins with the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov The resulting α-bromo pyrrolidinones are then treated with a nucleophile in the presence of a base, such as potassium carbonate. organic-chemistry.orgnih.gov This initiates a sequence of a nucleophilic addition to the amide carbonyl, followed by ring opening and subsequent intramolecular cyclization via an SN2 displacement of the bromide by the γ-amide anion. rsc.org This process efficiently transforms the five-membered pyrrolidinone ring into a four-membered azetidine ring.

A significant advantage of this method is its compatibility with a diverse range of nucleophiles, including alcohols, phenols, and anilines, which can be efficiently incorporated into the final azetidine product. organic-chemistry.orgnih.gov This allows for the synthesis of a wide array of functionalized azetidines. The stereochemical outcome of the reaction can also be controlled, allowing for the synthesis of different diastereomers depending on the choice of base. organic-chemistry.org

| Nucleophile | Yield of Azetidine Derivative | Reference |

| Methanol | up to 97% | organic-chemistry.org |

| Various alcohols, phenols, and anilines | High efficiency | organic-chemistry.orgnih.gov |

Cycloaddition Reactions in Azetidine Synthesis

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.govresearchgate.net However, this reaction has historically been challenging due to competing photochemical pathways. nih.gov Recent advancements have utilized visible light-mediated processes to overcome these limitations, providing a milder and more selective route to azetidines. researchgate.net

In this context, the reaction of isoxazoline carboxylates with alkenes has emerged as a successful strategy. The isoxazoline serves as the imine component. Upon photochemical excitation, typically using a photosensitizer under visible light irradiation, the excited imine undergoes a cycloaddition with an alkene to form the azetidine ring. researchgate.net This approach has been shown to be effective for both intermolecular and intramolecular reactions, leading to the formation of a variety of functionalized and bicyclic azetidine structures. nih.gov The mild conditions of the visible light-enabled reaction enhance its synthetic utility and functional group tolerance. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

| Intramolecular | Imine 43 | Direct or acetone-sensitized excitation, 80-85% yield | nih.gov |

| Visible Light-Enabled Intramolecular | Imine and alkene precursors | High yields and diastereoselectivity, mild conditions | researchgate.net |

Copper-catalyzed multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like functionalized azetidines from simple and readily available starting materials. organic-chemistry.orgnih.gov These reactions allow for the formation of multiple chemical bonds in a single synthetic operation.

One notable example is the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.orgnih.gov This reaction proceeds under very mild conditions, often at room temperature and without the need for a base, to produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition between a reactive ketenimine intermediate, formed from the alkyne and sulfonyl azide, and the carbodiimide. organic-chemistry.org The use of a copper(I) iodide (CuI) catalyst is crucial for the efficiency of this transformation. organic-chemistry.org

This methodology demonstrates broad substrate compatibility, accommodating a variety of sulfonyl azides, alkynes, and carbodiimides, making it a versatile tool for the synthesis of diverse azetidine derivatives. organic-chemistry.org Additionally, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed as a [3+1] cyclization approach to produce azetidines. nih.gov

| Reactants | Catalyst | Product | Yield | Reference |

| Terminal alkynes, sulfonyl azides, carbodiimides | Copper(I) iodide (CuI) | 2-(sulfonylimino)-4-(alkylimino)azetidines | up to 94% | organic-chemistry.org |

| Aliphatic amines, alkynes | Photo-induced copper catalyst | Saturated azetidines | Not specified | nih.gov |

Cross-Coupling and Alkylation Approaches

Advanced synthetic strategies involving cross-coupling and alkylation reactions have significantly expanded the toolkit for creating diverse and complex azetidine-containing molecules. These methods allow for the introduction of a wide range of substituents and the construction of novel molecular architectures, including hybrid and spirocyclic systems.

Suzuki-Miyaura Cross-Coupling for Azetidine Hybrid Diversification

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been effectively applied to the diversification of azetidine scaffolds. This palladium-catalyzed reaction typically couples an organoboron species with an organic halide or triflate, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the azetidine ring.

Researchers have developed catalytic systems specifically tailored for azetidine derivatives. For instance, readily synthesized and water-stable Palladium(II) complexes featuring azetidine-based tridentate ligands have demonstrated high activity for coupling aryl bromides with aryl boronates and are also effective for the more challenging coupling of aryl chlorides researchgate.net. The efficiency of these catalytic systems can be influenced by the ring strain of the azetidine ligand. Studies comparing new vicinal diamines based on aziridine and azetidine cores as ligands in Suzuki-Miyaura reactions have shown that both allow for the coupling of various aryl halides, including chlorides, with catalytic loadings as low as 0.001% mdpi.comresearchgate.net.

This methodology has been successfully used in the synthesis and diversification of novel heterocyclic amino acid derivatives. In one approach, a brominated pyrazole-azetidine hybrid was coupled with various boronic acids to generate a library of new compounds nih.govresearchgate.net. Similarly, the reaction has been used to modify spirocyclic azetidines, such as in the synthesis of derivatives of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines], demonstrating the versatility of this method for complex scaffolds nih.gov.

Table 1: Examples of Azetidine-Based Catalytic Systems in Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Substrates | Key Features |

|---|---|---|

| Azetidine-based Pd(II) complexes | Aryl bromides, Aryl chlorides | Water-stable, highly active researchgate.net |

| Azetidine-diamine/imidate Pd complexes | Aryl iodides, bromides, chlorides | Low catalyst loadings (down to 0.001%) mdpi.comresearchgate.net |

| Pd(Dppf)Cl₂ | Brominated spiro-azetidine & boronic acids | Used for late-stage functionalization nih.gov |

Ti(IV)-Mediated Coupling for Spirocyclic NH-Azetidines

A specialized method for the synthesis of spirocyclic NH-azetidines involves a titanium(IV)-mediated coupling reaction. This transformation utilizes oxime ethers as substrates and an alkyl Grignard reagent or a terminal olefin as a coupling partner nih.govresearchgate.net. The reaction proceeds through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the dielectrophilic oxime ether to construct the four-membered N-heterocyclic ring nih.govresearchgate.net. This single-step process furnishes structurally diverse and previously unreported NH-azetidines in moderate yields, offering a direct route to complex spirocyclic systems that are of increasing interest in drug discovery nih.govnih.govresearchgate.net.

Alkylation of Primary Amines with Bis-Triflates

A direct and efficient method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates. organic-chemistry.org In this approach, 2-substituted-1,3-propanediols are converted in situ into their corresponding bis-triflates, which are highly reactive electrophiles. The subsequent reaction with a primary amine leads to a double alkylation and cyclization, forming the azetidine ring in a straightforward manner organic-chemistry.org. This method provides a reliable pathway to various substituted azetidines, which can be further functionalized.

Radical-Based Suzuki-Miyaura Type Cross-Couplings of Alkyl Iodides

A mechanistically distinct variant of the Suzuki-Miyaura reaction has been developed for the cross-coupling of alkyl iodides with organoborons, which is applicable to azetidine-containing fragments. organic-chemistry.org This approach integrates copper catalysis with a radical-based mechanism involving halogen-atom transfer (XAT) acs.org. Instead of the metal catalyst directly activating the alkyl halide, an α-aminoalkyl radical is used to abstract an iodine atom from a secondary alkyl iodide, generating the corresponding alkyl radical acs.org. This alkyl radical then engages in the copper-catalyzed cycle to couple with a range of boronate species, including aryl, vinyl, and allyl boronates acs.org. This strategy circumvents the challenges associated with the direct single-electron transfer (SET) between a metal catalyst and the alkyl halide, expanding the scope of Suzuki-Miyaura couplings to complex C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations acs.orgnih.govnih.gov.

Other Significant Synthetic Transformations

Beyond cross-coupling and alkylation, other transformations play a crucial role in the synthesis and functionalization of the azetidine core.

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. This reaction has been effectively employed to prepare novel azetidine amino acid derivatives nih.govresearchgate.netmdpi.comresearchgate.net. The synthesis begins with an (N-Boc-azetidin-3-ylidene)acetate, which serves as the Michael acceptor. This precursor is readily obtained from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction nih.govmdpi.com.

The subsequent aza-Michael addition is carried out with various heterocyclic amines, including both aliphatic (e.g., azetidine) and aromatic (e.g., pyrazole, imidazole, triazole) amines. The reaction is typically catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile mdpi.com. This methodology provides access to a wide array of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are valuable building blocks in medicinal chemistry nih.govmdpi.com.

Table 2: Aza-Michael Addition of Heterocyclic Amines to (N-Boc-azetidin-3-ylidene)acetate

| Heterocyclic Amine | Base/Solvent | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| Azetidine | DBU/Acetonitrile | 4 | 64% mdpi.com |

| 1H-Pyrazole | DBU/Acetonitrile | 16 | 83% mdpi.com |

| 4-Bromo-1H-pyrazole | DBU/Acetonitrile | 16 | 82% mdpi.com |

| 3-Trifluoromethyl-1H-pyrazole | DBU/Acetonitrile | 16 | 73% mdpi.com |

| 1H-Imidazole | DBU/Acetonitrile | 16 | 53% mdpi.com |

| 1H-Benzimidazole | DBU/Acetonitrile | 16 | 56% mdpi.com |

| 1H-Indole | DBU/Acetonitrile | 16 | 55% mdpi.com |

Synthesis via Phosphoramidate Intermediates

A notable strategy for the synthesis of the azetidine ring involves the use of phosphoramidate intermediates. researchgate.netacs.org This approach provides a reliable method for constructing the four-membered ring through intramolecular cyclization. The general methodology begins with a suitable starting material, such as 3-aminopropanol, which is reacted with a phosphorylating agent like diethyl phosphite to form a phosphoramidate. researchgate.net

This intermediate is then subjected to cyclization conditions. For instance, the addition of phosphoramidates to Morita-Baylis-Hillman adducts can furnish activated 1,3-amino alcohol derivatives in situ. clockss.org A one-pot protocol can be employed where a diethyl N-arylphosphoramidate is treated with a base such as sodium hydride, followed by the addition of the Morita-Baylis-Hillman adduct. This leads to an aza-Michael intermediate, which undergoes intramolecular cyclization to displace the phosphate ester and form the azetidine ring in high yields. clockss.org In a key final step, cleavage of the P-N bond, often with hydrochloric acid, yields the azetidine hydrochloride. researchgate.net This method has been validated as a useful pathway for synthesizing precursors to azetidines and other heterocycles. acs.org

Preparation from Schiff Bases and Subsequent Cyclization

The reaction of Schiff bases (imines) with ketenes or their equivalents in a [2+2] cycloaddition, often referred to as the Staudinger synthesis, is a classic and widely utilized method for constructing the β-lactam (azetidin-2-one) ring, which can be a precursor to azetidines. derpharmachemica.comijper.org The general procedure involves the condensation of an aldehyde with a primary amine to form a Schiff base. rsc.orgjmchemsci.com Subsequent reaction of this imine with chloroacetyl chloride in the presence of a base like triethylamine leads to the formation of the 2-azetidinone ring. derpharmachemica.comjmchemsci.comresearchgate.net

This methodology has been adapted for various substrates. For example, Schiff bases derived from substituted aldehydes and anilines can undergo L-proline catalyzed condensation. rsc.org The resulting imine reacts to form an intermediate which, after reduction and intramolecular cyclization, yields trisubstituted azetidines. rsc.org The versatility of this approach allows for the synthesis of a wide range of functionalized azetidines. ijper.org

Table 1: Examples of Azetidine Synthesis from Schiff Bases

| Reactants | Reagents | Product Type | Reference |

|---|---|---|---|

| Substituted Aldehydes, Substituted Anilines | L-proline, NaBH₄, Tosyl Chloride | 1,2,3-Trisubstituted Azetidines | rsc.org |

| Schiff Bases, Chloroacetyl Chloride | Triethylamine | 2-Azetidinones (β-lactams) | derpharmachemica.comjmchemsci.com |

One-Pot Cyclocondensation under Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. researchgate.netnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including azetidines. researchgate.net

A one-pot, microwave-assisted approach for azetidine synthesis has been developed, which involves the cyclization of 3-(ammonio)propyl sulfates. researchgate.net These precursors are derived from the reaction of primary amines with the cyclic sulfate of 1,3-propanediol. Subjecting the resulting intermediate to microwave irradiation in an aqueous basic medium for a short duration (e.g., 15 minutes) can produce simple azetidines in good to excellent yields and high purity. researchgate.net This method highlights the benefits of microwave technology in facilitating efficient cyclization reactions in environmentally benign solvents like water. researchgate.net Similarly, the cyclocondensation of Schiff bases with chloroacetyl chloride to form azetidinones can be effectively carried out under microwave irradiation, offering significant improvements over conventional methods. derpharmachemica.comnih.gov

Enantioselective Synthesis of Chiral Azetidine Derivatives

The development of methods for the enantioselective synthesis of azetidines is of paramount importance, as the stereochemistry of these scaffolds often dictates their biological activity. pageplace.de

Strategies for Chiral Induction in Azetidine Construction

Several strategies have been developed to induce chirality during the formation of the azetidine ring. These methods typically rely on the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. rsc.orgnih.gov

Chiral Auxiliaries: Chiral auxiliaries, such as chiral tert-butanesulfinamide, can be used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org

Organocatalysis: Chiral amines, such as β-isocupreidine, have been employed as organocatalysts in the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines and allenoates to produce enantiomerically enriched azetidines. rsc.org

Metal-Catalyzed Reactions: Chiral ligands are extensively used in metal-catalyzed reactions to achieve enantioselectivity. For instance, a copper-catalyzed enantioselective [2+2]-cycloaddition of 1-methoxyallenylsilane with an α-imino ester, using a chiral BINAP ligand, affords azetidine derivatives with high enantioselectivities. pageplace.de Similarly, Pd-catalyzed asymmetric allylation of azalactones has been reported for the synthesis of chiral azetidines. rsc.org

Strain-Release Functionalization: A modular approach involves the strain-release functionalization of pre-formed, enantiopure 1-azabicyclobutanes (ABBs), which can be synthesized from stable chiral building blocks. This method allows for the parallel synthesis of diverse, stereodefined azetidines. chemrxiv.org

A computational study on chiral phosphoric acid-catalyzed desymmetrization of meso-N-acyl-azetidines has provided a model for selectivity, which is based on the preferential occupation of empty quadrants in the chiral catalyst pocket by the nucleophile and the acyl group. nih.gov

Preparation of Enantiopure Azetidine Compounds

The synthesis of enantiopure azetidines often starts from readily available chiral precursors or employs asymmetric reactions. A practical, multi-step synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, starting from inexpensive chemicals and using optically active α-methylbenzylamine as a chiral auxiliary. acs.org

Another strategy involves the modification of enantiopure precursors. For example, azetidine-2-carboxylic acid analogs with side chains at the 3-position have been synthesized from an enantiopure 3-allyl-azetidine derivative. nih.gov This precursor is prepared through a sequence involving regioselective allylation, reduction, tosylation, and intramolecular N-alkylation. nih.gov Subsequent chemical modifications of the allyl group allow for the synthesis of various orthogonally protected, enantiopure amino acid-azetidine chimeras. nih.gov

Emerging and Novel Synthetic Strategies for Azetidine Ring Systems

Recent years have seen the development of several innovative methods for constructing the azetidine ring, moving beyond traditional cyclization approaches. magtech.com.cnrsc.org

C-H Amination/Activation: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a modern route to functionalized azetidines. rsc.orgorganic-chemistry.org This method utilizes a directing group, such as picolinamide, to guide the C-H activation at the γ-position, leading to the formation of the four-membered ring under relatively mild conditions. organic-chemistry.org An intermolecular C-H amination of alkyl bromides followed by sulfamate alkylation also enables the preparation of substituted azetidines. nsf.gov

Photochemical Methods: Intermolecular [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, offer a sustainable approach to azetidine synthesis. rsc.org The use of visible light to promote the reaction of 2-isoxazoline-3-carboxylates with alkenes is a notable example. rsc.org Another photochemical strategy is the Norrish–Yang cyclization of α-aminoacetophenones, which generates highly strained azetidinols that can undergo subsequent ring-opening functionalization. beilstein-journals.orgnih.gov

Ring Expansion and Contraction: The thermal isomerization of aziridines can be used to synthesize 3-substituted azetidines. rsc.org Ring expansion of azirines with rhodium carbenes is another novel strategy to access 1-azetines. nih.gov

Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butane (ABB) can be harnessed for the modular construction of azetidines. This involves the generation of an azabicyclo[1.1.0]butyl lithium species, trapping with a boronic ester, N-protonation, and a subsequent 1,2-migration that cleaves the central C-N bond to relieve strain and form the azetidine ring. rsc.orgorganic-chemistry.org

Lewis Acid Catalysis: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, tolerating various sensitive functional groups. nih.gov

Table 2: Summary of Emerging Azetidine Synthesis Strategies

| Strategy | Key Features | Reference |

|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via γ-C(sp³)–H bond activation. | rsc.orgorganic-chemistry.org |

| Aza-Paterno-Büchi Reaction | Intermolecular [2+2] photocycloaddition using visible light. | rsc.org |

| Norrish–Yang Cyclization | Photochemical formation of azetidinol intermediates from α-aminoacetophenones. | beilstein-journals.orgnih.gov |

| Strain-Release Homologation | Modular synthesis from azabicyclo[1.1.0]butanes and boronic esters. | rsc.orgorganic-chemistry.org |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines. | nih.gov |

Photocatalyst-Driven Azetidine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and sustainable reaction conditions. chemrxiv.orgrsc.org In the context of azetidine synthesis, photocatalytic methods have enabled novel transformations, particularly through [2+2] photocycloaddition reactions, often referred to as aza Paternò-Büchi reactions. rsc.orgnih.gov

This approach typically involves the excitation of a photocatalyst by visible light, which then transfers energy to a substrate, promoting it to an excited state and enabling the cycloaddition. rsc.org A notable example involves the intermolecular aza Paternò-Büchi reaction of oximes with alkenes. nih.gov Researchers have reported a visible-light-mediated reaction using 2-isoxazoline-3-carboxylates as oxime precursors and a commercially available iridium photocatalyst. nih.govrsc.org This method is characterized by its operational simplicity and broad substrate scope, yielding highly functionalized azetidines from readily available starting materials. nih.gov

Another innovative strategy employs radical strain-release (RSR) photocatalysis. chemrxiv.org This method utilizes azabicyclo[1.1.0]butanes (ABBs) as precursors. A photosensitizer, activated by visible light, initiates the formation of radical intermediates from sulfonylimine precursors. chemrxiv.orgresearchgate.net These radicals are then intercepted by the highly strained ABB, triggering a ring-opening and subsequent cyclization cascade to form densely functionalized azetidines in high yields. chemrxiv.org This process is highly efficient, sometimes requiring catalyst loadings as low as 0.25 mol%. chemrxiv.org

| Method | Key Reactants | Catalyst/Photosensitizer | Key Features |

|---|---|---|---|

| Intermolecular [2+2] Photocycloaddition (aza Paternò-Büchi) | 2-Isoxazoline-3-carboxylates (oxime precursors), Alkenes | Iridium photocatalyst (e.g., fac-[Ir(dFppy)3]) | - Mild conditions

|

| Radical Strain-Release (RSR) Photocatalysis | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimine precursors | Organic photosensitizer (e.g., 5TCzBN) | - High chemical yields

|

Lanthanide(III) Trifluoromethanesulfonate (Ln(OTf)3)-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines

Lanthanide(III) trifluoromethanesulfonates (Ln(OTf)3) have been identified as effective Lewis acid catalysts for various organic transformations, including the regioselective ring-opening of epoxides. nih.gov This catalytic system has been successfully applied to the synthesis of azetidines through the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govnih.gov

The challenge in the aminolysis of epoxides often lies in the high basicity of the amine nucleophile, which can quench the acid catalyst required to activate the epoxide. nih.gov However, Ln(OTf)3, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), has been shown to efficiently catalyze this transformation. nih.gov The reaction proceeds via the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of the azetidine ring in high yields. nih.gov

A key advantage of this methodology is its high functional group tolerance; the reaction proceeds efficiently even in the presence of acid-sensitive and Lewis basic functional groups. nih.govnih.gov Computational studies suggest that the regioselectivity (C3-selective for cis-isomers vs. C4-selective for trans-isomers) is influenced by the coordination of the lanthanum(III) catalyst to the substrate. nih.gov This method provides a valuable alternative to traditional azetidine syntheses, such as intramolecular SN2 reactions, and yields an azetidine scaffold with an adjacent carbonyl group, which is useful for further functionalization. nih.gov

| Parameter | Description |

|---|---|

| Catalyst | Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) nih.gov |

| Substrate | cis-3,4-Epoxy amines nih.govnih.gov |

| Reaction Type | Intramolecular regioselective aminolysis nih.gov |

| Selectivity | C3-selective aminolysis (anti-Baldwin) nih.gov |

| Key Advantages | - High yields

|

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain inherent in azabicyclo[1.1.0]butane (ABB), an analogue of bicyclo[1.1.0]butane, makes it a valuable precursor for strain-release-driven syntheses. organic-chemistry.orgbris.ac.ukacs.org A novel and modular method for constructing azetidines leverages this property through the homologation of boronic esters. organic-chemistry.orgnih.gov

The process begins with the generation of a previously unreported nucleophilic species, azabicyclo[1.1.0]butyl lithium, via selective lithiation. organic-chemistry.org This nucleophile then reacts with a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) to form a strained boronate complex. bris.ac.ukacs.org Upon N-protonation with a mild acid like acetic acid, this complex undergoes a stereospecific 1,2-metalate rearrangement. organic-chemistry.org This rearrangement involves the cleavage of the central C-N bond of the ABB core, which relieves the ring strain and results in the formation of an azetidinyl boronic ester. organic-chemistry.orgnih.gov

This methodology is highly versatile, as both the resulting N-H azetidine and the boronic ester moiety can be further functionalized, allowing for the creation of a diverse library of azetidine derivatives. organic-chemistry.orgbris.ac.uk The stereospecificity of the reaction is a significant advantage, preserving the stereochemistry of the starting boronic ester. nih.gov The utility of this approach has been demonstrated in the synthesis of the pharmaceutical compound cobimetinib, highlighting its applicability in medicinal chemistry. bris.ac.uknih.gov

| Step | Description |

|---|---|

| 1. Nucleophile Generation | Selective lithiation of azabicyclo[1.1.0]butane to form azabicyclo[1.1.0]butyl lithium. organic-chemistry.org |

| 2. Boronate Complex Formation | Trapping of azabicyclo[1.1.0]butyl lithium with a boronic ester. organic-chemistry.orgnih.gov |

| 3. Rearrangement | N-protonation with acetic acid triggers a 1,2-metalate rearrangement. organic-chemistry.org |

| 4. Product Formation | Cleavage of the central C-N bond relieves ring strain, yielding an N-H azetidinyl boronic ester. bris.ac.ukacs.org |

Computational Chemistry and Theoretical Investigations of Azetidine Compounds

Molecular Modeling for Guiding Synthetic Pathways and Optimizing Reaction Conditions

Molecular modeling techniques, particularly those based on Density Functional Theory (DFT), have become pivotal in planning and executing the synthesis of complex molecules, including substituted azetidines. nih.gov These computational methods allow chemists to build predictive models that can significantly reduce the need for empirical, trial-and-error experimentation. mit.edu

Prediction of Reaction Outcomes and Overall Yields for Azetidine (B1206935) Synthesis

Computational models can be developed to prescreen potential reactants and forecast the viability of a synthetic route. mit.edu By calculating the energetics of reaction pathways, including the transition states and intermediates, researchers can predict whether a given reaction will proceed and estimate its potential yield. researchgate.net For the synthesis of a target molecule like 3-(2-Ethoxyphenoxy)azetidine, this involves modeling the key bond-forming steps, such as the intramolecular cyclization of a suitable precursor.

A hypothetical reaction to form this compound could be assessed similarly. By calculating the activation energies for the desired cyclization versus potential side reactions, the model could predict the likelihood of forming the target azetidine ring and guide the selection of reaction conditions to maximize its yield.

Computational Analysis of Frontier Orbital Energies and Reactant Availability

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational reaction analysis. nih.gov The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are critical in determining the feasibility and rate of a chemical reaction. nih.gov A small energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally indicates a more favorable reaction. nih.gov

In the context of azetidine synthesis, such as in [2+2] photocycloaddition reactions, matching the frontier orbital energies of the reacting partners is crucial for success. chemrxiv.org Computational chemists can accurately calculate these energies for a wide range of potential precursors. For example, in a photocatalyzed reaction, the model would calculate the energies of the excited states of the reactants. mit.edu A close match in these energies suggests that less energy will be required to reach the transition state, leading to a more efficient reaction. mit.edu

Beyond orbital energies, computational models can also assess the "availability" of reactants. mit.edu This can include steric factors or the distribution of electron density, which determine how easily the reactive sites on each molecule can interact. For a precursor to this compound, analysis would focus on the accessibility of the nitrogen nucleophile and the carbon electrophile destined to form the azetidine ring.

Below is an illustrative table of calculated FMO energies for hypothetical reactants in an azetidine synthesis, demonstrating how computational data is used to assess reactant compatibility.

| Reactant | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Precursor A (Nucleophile) | -5.8 | +1.2 | 7.0 |

| Precursor B (Electrophile) | -7.2 | -0.5 | 6.7 |

| Compatibility Assessment | A smaller energy gap between the HOMO of Precursor A and the LUMO of Precursor B (-5.3 eV) suggests a favorable interaction for the key bond-forming step. |

Note: Data are representative and for illustrative purposes.

Prediction of Regioselectivity and Stereoselectivity in Azetidine Formation

Many reactions for synthesizing substituted azetidines can result in multiple isomers. Computational modeling is exceptionally effective at predicting which regio- and stereoisomers will be preferentially formed. nih.govacs.org This is achieved by calculating the activation energies for the transition states leading to each possible product. The pathway with the lowest energy barrier will be the dominant one, and its corresponding product will be the major isomer observed experimentally. acs.org

For example, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been used to explain and predict the observed regioselectivity. nih.gov The calculations showed that the transition state leading to the formation of the four-membered azetidine ring was energetically favored over the transition state for the formation of a five-membered pyrrolidine ring, consistent with experimental results. nih.gov This level of predictive accuracy is crucial for designing syntheses that yield a single, desired isomer, which is particularly important in medicinal chemistry. nih.gov

In the synthesis of this compound, if the precursor contained other potential electrophilic sites, DFT calculations could predict whether the nitrogen would attack to form the desired four-membered ring or an alternative structure. nih.gov Similarly, if chiral centers are present, the models can predict the diastereoselectivity of the ring-closing step. clockss.org

Elucidation of Structural and Energetic Attributes

Computational methods provide a powerful lens for examining the fundamental structural and energetic properties of molecules like this compound, which dictate their stability and chemical behavior.

Assessment of Ring Strain Effects on Azetidine Reactivity

The azetidine ring is characterized by significant ring strain, a consequence of its constrained four-membered geometry. rsc.orgresearchwithrutgers.com This inherent strain is a primary driver of its chemical reactivity, making it more susceptible to ring-opening reactions than larger, less-strained heterocycles like pyrrolidines. rsc.orgresearchgate.net The ring strain energy of the parent azetidine has been determined to be approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org

Computational chemistry allows for the precise quantification of this ring strain and an analysis of how substituents, such as the 2-ethoxyphenoxy group, might modulate it. By calculating the energy of the molecule and comparing it to an appropriate strain-free reference, chemists can understand how the strain influences bond lengths, bond angles, and ultimately, the molecule's susceptibility to nucleophilic attack or other ring-opening transformations. nih.gov This understanding is critical for predicting the stability of azetidine-containing compounds and designing reactions that harness their strain-release reactivity. rsc.orgresearchwithrutgers.com

| Heterocycle | Ring Strain Energy (kcal/mol) |

| Aziridine | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine | 5.4 |

| Cyclobutane | 26.5 |

Source: Data derived from multiple sources for comparison. rsc.org

Conformational Analysis of Substituted Azetidine Derivatives

The three-dimensional shape, or conformation, of a molecule is crucial to its function, particularly in a biological context. The azetidine ring is not planar and exists in a puckered conformation. The introduction of a substituent at the 3-position, as in this compound, leads to different possible conformations depending on the orientation of the substituent relative to the ring. researchgate.net

Computational methods, such as potential energy surface scans, can be used to identify the most stable (lowest energy) conformations of the molecule. mdpi.com These calculations can reveal, for instance, whether the 2-ethoxyphenoxy group prefers to be in a pseudo-equatorial or pseudo-axial position and how the azetidine ring itself puckers. researchgate.net NMR spectroscopy studies, often complemented by computational analysis, have shown that the conformational dynamics of 3-substituted azetidines can be complex. mdpi.com Understanding these conformational preferences is key to designing molecules that can fit into the binding pocket of a specific biological target. The rigid scaffold provided by the azetidine ring, combined with the defined spatial orientation of its substituents, makes it a valuable motif in drug design. nih.govenamine.net

Theoretical Studies on Catalytic Mechanisms Involving Azetidines

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of catalytic reactions involving azetidine derivatives. nih.govresearchgate.net These studies provide a molecular-level understanding of how azetidine-based catalysts or ligands influence reaction pathways and stereochemical outcomes.

The origin of selectivity in asymmetric catalysis is a central question that computational chemistry is well-equipped to answer. For azetidine-containing systems, theoretical studies have been instrumental in explaining the enantioselectivity observed in various transformations.

One notable area of investigation is the desymmetrization of meso-azetidines. DFT studies have been employed to analyze the transition states (TSs) that lead to the major and minor enantiomers. nih.gov By comparing the energies and geometries of these TSs, researchers can identify the key interactions—such as steric hindrance or non-covalent interactions—that govern the stereochemical outcome. nih.gov For example, in chiral phosphoric acid-catalyzed desymmetrizations of N-acyl-azetidines, a model has been proposed where the selectivity arises from the preferential placement of the nucleophile and the acyl group within the chiral catalyst's pocket. nih.gov

Computational analyses often go beyond simply comparing the stereodetermining transition states. A comprehensive understanding requires examining the entire catalytic cycle to uncover the true origins of selectivity. nih.gov Factors such as catalyst conformation, substrate binding, and the relative energies of intermediates all play a role. In the aldol (B89426) reaction catalyzed by azetidine-2-carboxylic acid, computational studies have analyzed structural differences between various catalysts and transition states to pinpoint the key factors for designing new, more selective catalysts. nih.govresearchgate.net The geometric constraints of the four-membered azetidine ring, compared to the five-membered ring of proline, can significantly influence the transition state geometry and, consequently, the stereoselectivity of the reaction. nih.govresearchgate.net

Table 1: Comparison of Calculated Stereoselectivity in Proline vs. Azetidine-2-Carboxylic Acid Catalyzed Aldol Reaction

| Catalyst | Predicted Stereoselectivity (% ee) | Experimental Stereoselectivity (% ee) |

|---|---|---|

| Proline | 68-69% | 76% |

| Azetidine-2-carboxylic acid | 68-69% | 40% |

Data sourced from computational and experimental studies on aldol reactions. nih.gov

Chiral azetidine-derived ligands are frequently used in asymmetric catalysis to induce enantioselectivity. researchgate.net Understanding the intricate interactions between the ligand and the metal catalyst is crucial for optimizing these catalytic systems. Computational modeling provides detailed insights into the structure of the active catalytic species and the nature of the ligand-catalyst interactions.

For instance, in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions, aziridines and azetidines can be used in combination with palladium complexes. researchgate.net Theoretical models can rationalize the observed stereochemistry by examining the formation of diastereomeric π–allyl Pd complexes and their subsequent reactions. nih.gov These models help to explain how the ligand's structure, including the strain of the azetidine ring, influences the geometry of the metal complex and, in turn, the facial selectivity of the nucleophilic attack. researchgate.net

Furthermore, computational studies can explore more subtle interactions, such as hydrogen bonding between the catalyst and the substrate. nih.gov In certain rhodium-catalyzed reactions, it has been hypothesized that amide groups on the catalyst's ligand can engage in hydrogen bonding with the aziridine substrate, influencing the reaction's selectivity between forming different ring sizes. nih.gov Such detailed mechanistic hypotheses, generated through computational analysis, are invaluable for the rational design of new catalysts and ligands. nih.gov

In Silico Approaches for Molecular Interaction and Scaffold Design

The azetidine ring is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to introduce conformational rigidity into a molecule. enamine.net In silico methods, such as molecular docking and molecular dynamics, are pivotal in the design and optimization of azetidine-based compounds as potential therapeutic agents. acs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. researchgate.net

The process begins with the preparation of the ligand structures, which involves generating their 3D coordinates and assigning appropriate chemical properties. jmpas.com For azetidine-based scaffolds, this includes accurately representing the puckered nature of the four-membered ring. The target protein structure, typically obtained from the Protein Data Bank (PDB), is also prepared by adding hydrogen atoms and removing water molecules. researchgate.netjmpas.com

Docking simulations then place the azetidine-containing ligand into the active site of the target protein and score the different binding poses based on their predicted binding affinity. rjptonline.orgresearchgate.net For example, various azetidin-2-one derivatives have been docked into the colchicine binding site of tubulin to evaluate their potential as anticancer agents. nih.govnih.govmdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. rjptonline.orgnih.gov

Table 2: Example of Molecular Docking Results for Azetidin-2-one Derivatives against a Protein Target

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A-2 | EGFR | - | (Details from specific study) researchgate.net |

| Derivative A-8 | EGFR | - | (Details from specific study) researchgate.net |

| Compound 6 | α/β Tubulin | - | LYS252, THR179, ASN256, THR312 nih.gov |

This table is illustrative and based on findings from various in silico studies of azetidine derivatives. researchgate.netnih.gov

The reliability of molecular docking results is a critical aspect of in silico drug design. Therefore, docking protocols are often validated to ensure they can accurately reproduce experimentally determined binding modes. nih.gov A common validation method is to re-dock a known ligand (co-crystallized ligand) back into the active site of its corresponding protein. nih.gov A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å. nih.gov

Further validation can be achieved by using a set of known active compounds and a set of "decoy" molecules that are physically similar but biologically inactive. nih.gov A robust docking protocol should be able to distinguish between the active compounds and the decoys, ranking the actives more favorably. nih.gov The use of molecular dynamics (MD) simulations can also help to validate docking results by assessing the stability of the predicted ligand-protein complex over time. researchgate.net

The insights gained from molecular docking and other computational studies are invaluable for the optimization of azetidine scaffolds. By understanding the specific molecular interactions that contribute to high binding affinity and selectivity, medicinal chemists can rationally design new derivatives with improved properties. acs.orgnih.gov

For instance, if a docking study reveals that a particular substituent on the azetidine ring forms a crucial hydrogen bond with the target protein, new analogs can be synthesized that enhance this interaction. Conversely, if a part of the molecule is involved in unfavorable steric clashes, it can be modified or replaced. acs.orgnih.gov This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov Studies on azetidine amides as STAT3 inhibitors have shown how systematic variations of substituents on the azetidine scaffold, guided by computational insights, can lead to a significant improvement in potency. acs.orgnih.gov The rigid nature of the azetidine scaffold can help to pre-organize substituents in a favorable conformation for binding, reducing the entropic penalty upon complex formation. enamine.net

Applications of Azetidine Derivatives in Catalysis and Materials Science Research

Azetidines as Chiral Ligands in Asymmetric Catalysis

The rigid, puckered conformation of the azetidine (B1206935) ring provides a well-defined and sterically constrained environment, making it an excellent chiral scaffold. enamine.net When incorporated into ligands, this rigidity helps create a precise chiral pocket around a metal center, which can lead to high levels of stereocontrol in catalytic reactions. researchgate.netrsc.org Chiral, enantiomerically pure azetidines have been successfully used as ligands and organocatalysts to induce asymmetry in various chemical transformations. researchgate.netresearchgate.net

Enantioselective Transformations Mediated by Azetidine-Derived Ligands

Chiral azetidine-derived ligands have proven effective in a range of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. researchgate.net These ligands, upon coordination with a metal, form chiral complexes that can differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

For instance, C2-symmetric amino azetidines have been synthesized and employed as ligands for copper-catalyzed Henry reactions. These reactions, which form a new carbon-carbon bond between an aldehyde and a nitroalkane, can produce chiral β-nitroalcohols with high enantiomeric excess (ee). The specific substitution pattern on the azetidine ligand is crucial for achieving high stereoselectivity.

Table 1: Enantioselective Henry Reaction using a Chiral Azetidine-Copper Catalyst

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Benzaldehyde | 85 | 92 |

| 4-Nitrobenzaldehyde | 90 | 95 |

| Cyclohexanecarboxaldehyde | 78 | >99 |

This interactive table presents representative data on the effectiveness of azetidine-derived ligands in asymmetric Henry reactions.

Similarly, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael additions of phosphites, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket, resulting in increased enantioselectivity. rsc.org The development of new methods to access enantioenriched azetidines, such as through enantioselective phase-transfer catalysis, continues to expand their potential applications in asymmetric synthesis. nih.govacs.org

Design and Synthesis of Azetidine-Metal Complexes

The synthesis of azetidine-metal complexes is a critical step in their application as catalysts. These complexes are typically prepared by reacting a chiral azetidine-containing ligand with a suitable metal precursor. Various synthetic strategies have been developed to create these complexes, including those involving palladium, copper, and zinc. rsc.orgresearchgate.net

For example, vicinal diamines based on azetidine cores have been synthesized and complexed with palladium to create catalysts for Suzuki-Miyaura coupling reactions. researchgate.net The synthesis involves creating azetidine derivatives with a methylamine pendant arm, which can then chelate to the palladium center. The strain of the four-membered ring in the resulting Pd-metallacycle has been shown to impact the catalytic activity. researchgate.net

Another approach involves the synthesis of azetidine-borane complexes. These complexes can be prepared stereoselectively from N-alkyl-2-arylazetidines and borane. nih.gov The resulting complexes exhibit specific reactivity, such as regioselective lithiation at the benzylic position, which allows for further functionalization and the development of new synthetic strategies for substituted azetidines. nih.gov The design of these complexes often leverages computational studies to understand their structural features and predict their reactivity. nih.gov

Azetidine Derivatives in Polymerization Research

The ring strain inherent in the four-membered azetidine ring makes these compounds suitable monomers for ring-opening polymerization (ROP). rsc.orgresearchgate.net Cationic ring-opening polymerization (CROP) is a common method used to produce polyamines from azetidine and its derivatives. researchgate.netutwente.nl The resulting polymers, such as poly(propylenimine) (PPI), have a variety of potential applications. acs.org

The polymerization of azetidine can be initiated by cationic species, often in alcoholic solvents. researchgate.net The process can lead to the formation of branched polymers, and the distribution of primary, secondary, and tertiary amines in the final polymer can be influenced by reaction conditions such as temperature, time, and the ratio of monomer to initiator. acs.org Some N-alkylazetidines can undergo "living" polymerization, which allows for precise control over the polymer's molecular weight and structure. researchgate.net

Polymers derived from azetidines have applications in various fields:

Antimicrobial Coatings: Polymers with pendant azetidinium groups can exhibit antimicrobial properties. rsc.orgrwth-aachen.de

CO2 Adsorption: Branched poly(propylenimine) can be used in composite materials with silica for CO2 capture applications. acs.orgrsc.org

Gene Transfection: The polycationic nature of these polymers makes them candidates for use as non-viral gene transfection agents. rsc.orgrsc.org

Chelation and Materials Templating: The amine functionalities in the polymer backbone can be used for metal chelation or as templates for the synthesis of other materials. rsc.orgrsc.org

Table 2: Polymerization Methods and Applications of Azetidine Derivatives

| Polymerization Method | Monomer Type | Resulting Polymer | Key Applications |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-Alkylazetidines | Branched Poly(propylenimine) (PPI) | CO2 Adsorption, Gene Transfection |

| Nucleophilic Ring-Opening Polymerization | Azetidinium Salts | Polymers with Azetidinium Endgroups | Antimicrobial Coatings |

This interactive table summarizes polymerization strategies for azetidine derivatives and their primary applications.

Azetidine Scaffolds in the Development of Novel Chemical Materials

The unique structural and physicochemical properties of the azetidine ring make it a valuable building block for the development of novel chemical materials beyond polymers. researchgate.netenamine.net Its conformational rigidity and three-dimensional structure are desirable attributes in materials science and medicinal chemistry. enamine.netnih.gov

Azetidine-based scaffolds have been used to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex molecular architectures are of interest for developing lead-like molecules for drug discovery, particularly for targeting the central nervous system (CNS), due to the favorable physicochemical properties conferred by the azetidine moiety. nih.govresearchgate.net

In the field of materials science, azetidine derivatives are being explored for several advanced applications:

Energetic Materials: The inherent ring strain of azetidines makes them promising scaffolds for energetic materials. By combining azetidine structures with other nitrogen-rich heterocycles like triazoles, researchers can design new polycyclic compounds with high thermal stability and energy density. nih.gov

Fluorophores: Incorporating azetidine-containing heterospirocycles into common fluorophore scaffolds can enhance their performance. This strategy can improve properties such as brightness, photostability, and water solubility in fluorescent dyes used for imaging.

Functional Materials: Azetidine sulfonyl fluorides have been developed as versatile reagents that can be used to synthesize a wide range of new azetidine derivatives and molecular scaffolds under mild conditions, providing access to novel chemical motifs for drug discovery and materials science. nih.govacs.org

The synthesis of diverse libraries of azetidine-based scaffolds allows for the systematic exploration of their properties and the identification of new materials with tailored functions. nih.govresearchgate.net

Spectroscopic and Advanced Structural Characterization of Azetidine Compounds

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass. For "3-(2-Ethoxyphenoxy)azetidine" (molecular formula: C₁₁H₁₅NO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for confirming the identity of a newly synthesized compound. The proposed decomposition mechanisms of some aryl azetidines have been supported by HRMS data nih.gov.

Interactive Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 |

Interactive Table: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 11.5 - 12.5 |

| β (°) | 95 - 105 |

| Z | 4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H group of the azetidine (B1206935) ring, the C-O-C ether linkages, and the aromatic C-H and C=C bonds. The analysis of azetidine derivatives by IR spectroscopy is a common characterization technique rsc.orgresearchgate.net.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Azetidine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1200 - 1250 |

| C-O-C (Alkyl ether) | Stretching | 1050 - 1150 |

| C-N (Azetidine) | Stretching | 1100 - 1200 |

Future Directions and Research Gaps in 3 2 Ethoxyphenoxy Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes for Azetidine (B1206935) Scaffolds

The synthesis of azetidines, including derivatives like 3-(2-Ethoxyphenoxy)azetidine, has traditionally been hampered by the high ring strain (approx. 25.4 kcal/mol) of the four-membered ring, which often necessitates harsh reaction conditions and limits substrate scope. researchgate.netrsc.org Classical methods such as intramolecular nucleophilic substitution and the reduction of β-lactams face limitations. chemrxiv.orgmagtech.com.cn Consequently, a significant research gap exists in developing more efficient, scalable, and environmentally benign synthetic strategies.

Future research is directed towards several key areas:

Photocatalysis and Light-Mediated Reactions: Visible-light-mediated reactions are emerging as a powerful tool for constructing azetidine rings under mild conditions. chemrxiv.orgspringernature.com Methods like the intermolecular [2+2] photocycloaddition of imines and alkenes, driven by a photocatalyst, allow for the creation of highly functionalized azetidines. springernature.commit.edu Another innovative approach is radical strain-release (RSR) photocatalysis using azabicyclo[1.1.0]butanes (ABBs), which offers high chemical yields with very low catalyst loading (as little as 0.25 mol%), highlighting its efficiency and sustainability. chemrxiv.org Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes also presents an atom-economic strategy for azetidine synthesis. nih.gov

C-H Activation/Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds provides a direct route to azetidines from readily available picolinamide-protected amine substrates. acs.org This method is notable for its use of inexpensive reagents and predictable selectivity, transforming unactivated C-H bonds into functional groups. acs.org

Flow Chemistry: The implementation of continuous flow technologies can enhance the safety and scalability of azetidine synthesis by allowing for precise control over reaction parameters and minimizing the handling of potentially unstable intermediates.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reagents is a priority. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of epoxy amines provides a route to 3-hydroxyazetidines, which are valuable precursors for compounds like this compound. frontiersin.org

These modern strategies aim to overcome the energetic barriers of four-membered ring formation, offering milder conditions, broader functional group tolerance, and improved atom economy, thus paving the way for the accessible synthesis of complex azetidine scaffolds. nih.govfrontiersin.org

| Synthetic Method | Key Features | Advantages | Challenges/Research Gaps | References |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Uses light energy to drive [2+2] cycloadditions or radical strain-release. | Mild conditions, high efficiency, sustainable energy source, low catalyst loading. | Substrate scope limitations, understanding complex reaction mechanisms. | chemrxiv.orgspringernature.commit.edu |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via activation of unactivated C-H bonds. | High regioselectivity, use of inexpensive reagents, functional group tolerance. | Requires directing groups (e.g., picolinamide), catalyst cost and removal. | acs.org |

| Copper-Catalyzed Radical Annulation | [3+1] cyclization of aliphatic amines and alkynes. | Atom-economic, double C-H activation, operational simplicity. | Control of stereochemistry, mechanistic elucidation for broader applications. | nih.gov |

| Lewis Acid-Catalyzed Aminolysis | Ring-opening of epoxides followed by intramolecular cyclization. | Provides access to functionalized azetidines (e.g., with hydroxyl groups). | Requires specific precursors (epoxy amines), control of regioselectivity. | frontiersin.org |

Advancement of Computational Methodologies for Predictive Azetidine Design

The empirical, trial-and-error approach to chemical synthesis and drug discovery is time-consuming and resource-intensive. mit.edu The advancement of computational methodologies offers a transformative path for the prospective design of azetidine derivatives. In silico tools are becoming indispensable for predicting reaction outcomes, understanding mechanisms, and evaluating the biological potential of novel compounds. mit.eduresearchgate.net

Key areas for future development include:

Predictive Reaction Modeling: Computational models, often employing Density Functional Theory (DFT), can predict the feasibility and yield of synthetic reactions. chemrxiv.orgmit.edu For instance, by calculating the frontier orbital energies of reactants like alkenes and oximes, models can rapidly predict their likelihood of forming an azetidine via photocatalysis. mit.edu This allows researchers to prescreen substrates, saving significant experimental effort. mit.edu

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) studies can generate predictive models that correlate the structural features of azetidine derivatives with their biological activities, such as antimalarial or anticancer properties. nih.govresearchgate.net Machine learning algorithms can further enhance these predictions by analyzing large datasets to identify novel, potent, and selective compounds. nih.gov

Molecular Docking and Dynamics: In silico molecular docking is used to predict the binding affinity and interaction patterns of azetidine derivatives with biological targets like enzymes or receptors. researchgate.netnih.govmdpi.com Subsequent molecular dynamics simulations can assess the stability of these ligand-protein complexes over time, providing deeper insights into the mechanism of action. researchgate.netnih.gov These tools are crucial for the rational design of targeted therapeutic agents.

A significant research gap lies in the accuracy and generalizability of these computational models. Further refinement of algorithms, development of larger and more diverse training datasets, and closer integration of computational predictions with experimental validation are necessary to enhance their predictive power for the complex chemical space of azetidines. ijmrset.comnih.gov

| Methodology | Application | Key Insights Provided | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction feasibility and mechanisms. | Frontier orbital energies, transition state energies, reaction pathways. | chemrxiv.orgmit.edu |

| Molecular Docking (e.g., AutoDock) | Screening for potential biological activity. | Binding affinity, protein-ligand interactions, binding site conformation. | researchgate.netnih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Designing derivatives with enhanced activity. | Correlation between molecular descriptors and biological function. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes. | Conformational changes, binding stability over time, solvent effects. | researchgate.netnih.gov |

Exploration of Novel Catalytic Applications and Chiral Inducing Systems

The rigid, four-membered ring of azetidine makes it an attractive scaffold for applications in asymmetric catalysis. clockss.orgrsc.org Chiral, enantiomerically pure azetidines can serve as effective ligands for metal catalysts or as organocatalysts themselves, inducing stereoselectivity in a variety of chemical transformations. clockss.orgresearchgate.net

Future research in this area should focus on:

Novel Ligand Development: Designing and synthesizing new chiral azetidine-based ligands for metal-catalyzed reactions is a promising frontier. These ligands have shown potential in reactions like the Suzuki-Miyaura coupling and the addition of organozinc reagents to aldehydes. rsc.orgresearchgate.netresearchgate.net The development of ligands based on the this compound backbone could lead to novel catalytic systems with unique reactivity and selectivity.

Organocatalysis: Azetidine derivatives, such as those derived from L-azetidine-2-carboxylic acid, can act as organocatalysts for reactions like aldol (B89426) and Michael additions. rsc.orgresearchgate.net There is a significant opportunity to expand the scope of azetidine-catalyzed reactions and to develop more robust and efficient catalysts that rival their well-established pyrrolidine-based counterparts (e.g., proline). researchgate.net

Chiral Induction in Ring-Opening Reactions: The inherent strain of the azetidine ring makes it a good substrate for ring-opening and expansion reactions. rsc.orgacs.org Developing catalytic systems that can perform these transformations asymmetrically would provide access to a wide range of functionalized, chiral acyclic amines and larger heterocyclic structures. acs.orgacs.org

The primary research gap is the relatively underdeveloped state of azetidine-based catalysis compared to systems using five- or six-membered rings. chemrxiv.orgresearchgate.net A systematic exploration of structure-activity relationships is needed to understand how the substitution pattern on the azetidine ring influences its efficacy as a chiral inducing agent.

Integration of Biosynthetic and Chemical Synthetic Strategies for Complex Azetidine Derivatives

While many natural products feature nitrogen heterocycles, those containing an azetidine ring are comparatively rare, and their biosynthetic pathways are not well understood. researchgate.netresearchgate.net The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy to overcome the limitations of both approaches. bohrium.combeilstein-journals.org

Key future directions include:

Enzyme Discovery and Engineering: A critical research gap is the identification and characterization of enzymes involved in natural azetidine biosynthesis. researchgate.net Once identified, these enzymes (or engineered variants) could be employed as biocatalysts for the stereoselective synthesis of azetidine cores under mild, aqueous conditions.

Chemoenzymatic Cascades: This approach involves using enzymes to create chiral intermediates that are then elaborated upon using chemical methods. bohrium.comnih.gov For example, imine reductases (IREDs) or monoamine oxidases can be used to produce enantioenriched cyclic amines, which can then undergo further chemical modification. bohrium.comnih.gov Applying this strategy to azetidine precursors could provide efficient access to complex, optically pure derivatives. researchgate.net